molecular formula C10H20O2S B13767024 2-Mercaptoethyl 2-ethylhexanoate CAS No. 67859-57-8

2-Mercaptoethyl 2-ethylhexanoate

Cat. No.: B13767024
CAS No.: 67859-57-8
M. Wt: 204.33 g/mol
InChI Key: GLZUYMAJJWRTGR-UHFFFAOYSA-N
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Description

2-Mercaptoethyl 2-ethylhexanoate is an organic compound with the molecular formula C10H20O2S. It is also known as 2-ethylhexanoic acid 2-mercaptoethyl ester. This compound is characterized by the presence of a mercapto group (-SH) and an ester functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Mercaptoethyl 2-ethylhexanoate can be synthesized through the esterification of 2-ethylhexanoic acid with 2-mercaptoethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification process, offering a more environmentally friendly and efficient method .

Chemical Reactions Analysis

Types of Reactions

2-Mercaptoethyl 2-ethylhexanoate undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the mercapto group.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: 2-mercaptoethanol and 2-ethylhexanol.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

2-Mercaptoethyl 2-ethylhexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-mercaptoethyl 2-ethylhexanoate involves its reactive thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to modify proteins and enzymes, affecting their function and activity. The ester group can also undergo hydrolysis, releasing 2-mercaptoethanol and 2-ethylhexanoic acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercaptoethyl 3,5,5-trimethylhexanoate
  • (Dibutylstannylene)bis(thioethylene)bis(3,5,5-trimethylhexanoate)
  • (Methylstannylidyne)tris(thioethylene)trilaurate

Uniqueness

2-Mercaptoethyl 2-ethylhexanoate is unique due to its specific combination of a mercapto group and an ester group, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring both nucleophilic and electrophilic properties .

Properties

67859-57-8

Molecular Formula

C10H20O2S

Molecular Weight

204.33 g/mol

IUPAC Name

2-sulfanylethyl 2-ethylhexanoate

InChI

InChI=1S/C10H20O2S/c1-3-5-6-9(4-2)10(11)12-7-8-13/h9,13H,3-8H2,1-2H3

InChI Key

GLZUYMAJJWRTGR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)OCCS

Origin of Product

United States

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